(2R,6S)-2-ethyl-6-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,6S)-2-ethyl-6-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8-6-4-5-7(2)9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZHBPHRUISCU-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC[C@@H](N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794480-30-1 | |
| Record name | rac-(2R,6S)-2-ethyl-6-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Piperidine Systems in Natural Product Chemistry and Synthetic Applications
The piperidine (B6355638) motif is a ubiquitous structural feature in a vast array of natural products, most notably in the alkaloid family. wikipedia.org Alkaloids containing the piperidine ring are found in sources ranging from plants to the venom of insects and amphibians. researchgate.netrsc.org For instance, piperine (B192125) is the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the piperidine name is derived. rsc.org Other prominent examples include the neurotoxic alkaloid coniine from poison hemlock and lobeline (B1674988) from Indian tobacco. documentsdelivered.com
The significance of the piperidine scaffold extends beyond its natural occurrence; it is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. acs.orggoogle.com The ring's conformational flexibility, combined with its ability to present substituents in well-defined three-dimensional space, makes it an ideal scaffold for designing drugs that can precisely interact with biological targets. nih.gov Consequently, developing methods for the stereoselective synthesis of substituted piperidines is a central goal in modern synthetic chemistry, enabling access to novel therapeutic agents and complex molecular architectures. google.comrsc.org
Stereochemical Complexity of 2,6 Disubstituted Piperidines: the Case of 2r,6s 2 Ethyl 6 Methylpiperidine
The introduction of two substituents on the piperidine (B6355638) ring, as seen in 2,6-disubstituted systems, gives rise to significant stereochemical complexity. The relationship between the two substituents can be either cis (on the same face of the ring) or trans (on opposite faces), leading to distinct diastereomers with different shapes and biological properties. wikipedia.org
The compound (2R,6S)-2-ethyl-6-methylpiperidine is a specific chiral molecule representing a cis-diastereomer. The '(2R,6S)' designation defines the absolute configuration at the two stereocenters, C2 and C6. This particular stereochemical arrangement is found in nature, most notably within the solenopsin (B1210030) family of alkaloids, which constitute the primary toxic components of fire ant venom (Solenopsis species). wikipedia.orgnih.gov Research has established that for these alkaloids, the cis-isomers possess the (2R,6S) configuration, while the corresponding trans-isomers are (2R,6R). researchgate.net
The venom of a single fire ant species is a complex mixture of these piperidine alkaloids, where the alkyl group at the 6-position varies in length and saturation. The specific composition of these alkaloids can differ between species and even between different castes (e.g., workers vs. queens) within the same species. mdpi.com
Table 1: Representative 2,6-Disubstituted Piperidine Alkaloids in Fire Ant Venom This interactive table provides examples of the major piperidine alkaloids found in the venom of different fire ant species, highlighting the structural diversity based on the C6-substituent.
| Alkaloid Name | C6-Substituent | Predominant Stereoisomer | Primary Fire Ant Species |
|---|---|---|---|
| Solenopsin (C11) | n-Undecyl | trans | S. richteri, S. invicta |
| Solenopsin (C13) | n-Tridecyl | trans | S. invicta |
| Solenopsin (C15) | n-Pentadecyl | trans | S. invicta |
| Isosolenopsin (C11) | n-Undecyl | cis | S. geminata |
| Isosolenopsin (C13) | n-Tridecyl | cis | S. geminata |
Research Landscape and Historical Context of Chiral Piperidine Synthesis and Derivatization
Chemoenzymatic and Biocatalytic Approaches to Enantiopure Piperidine Scaffolds
The quest for efficient and environmentally benign synthetic methods has led to the exploration of chemoenzymatic and biocatalytic strategies for constructing chiral piperidine rings. These approaches leverage the high stereoselectivity of enzymes to create enantiopure building blocks and final products.
Enzyme-Catalyzed Stereoselective Transformations for Chiral Piperidine Formation
Enzymes offer unparalleled stereo- and regioselectivity in chemical transformations, making them powerful tools for the synthesis of chiral molecules like 2,6-disubstituted piperidines. nih.govacs.org Biocatalysis can be employed for the kinetic resolution of racemic starting materials or for the asymmetric synthesis of the target piperidine. nih.gov A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical precision. nih.govacs.org This method combines chemical synthesis to prepare the pyridine (B92270) precursors with a biocatalytic step to achieve the desired stereochemistry. nih.gov
For instance, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been demonstrated as a viable route to enantiopure starting materials for the synthesis of various piperidine alkaloids. nih.gov This highlights the utility of enzymes in generating chiral synthons that can be further elaborated into complex piperidine structures.
| Enzyme Class | Transformation | Substrate Type | Key Advantage |
| Amine Oxidase | Oxidation | N-substituted tetrahydropyridines | Generates activated dihydropyridiniums for further enzymatic reduction |
| Ene Imine Reductase | Reduction | Dihydropyridiniums | Stereoselective reduction to form chiral piperidines |
| Lipase | Acylation/Hydrolysis | Racemic piperidine alcohols/esters | Kinetic resolution to separate enantiomers |
Concurrent Multienzyme Catalysis in Chiral Piperidine Synthesis
To enhance efficiency and mimic biosynthetic pathways, concurrent multienzyme catalysis, or one-pot cascade reactions, have been developed. These systems utilize multiple enzymes in a single reaction vessel to perform sequential transformations, avoiding the need for isolation and purification of intermediates.
A prime example is the one-pot amine oxidase/ene imine reductase cascade for the conversion of N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov This chemoenzymatic approach has proven effective in the synthesis of key intermediates for medicinally important compounds. nih.govacs.orgsnnu.edu.cnnih.gov While this specific cascade has been applied to 3- and 3,4-substituted piperidines, the principle can be extended to the synthesis of 2,6-disubstituted analogs by designing appropriate starting materials. The combination of chemical synthesis and biocatalysis offers a flexible and powerful strategy for accessing a wide range of chiral piperidines. acs.org
| Cascade System | Enzymes Involved | Initial Substrate | Final Product |
| Dearomatization Cascade | Amine Oxidase, Ene Imine Reductase | N-substituted tetrahydropyridine (B1245486) | Stereo-defined substituted piperidine |
Asymmetric Total Synthesis Strategies for Stereodefined Piperidine Rings
Asymmetric total synthesis provides a powerful means to construct complex chiral molecules with absolute stereocontrol. Various strategies have been developed to access stereodefined piperidine rings, including the specific (2R,6S) configuration.
Stereoselective Construction of the (2R,6S)-Piperidine Ring System
The construction of the 2,6-disubstituted piperidine core with defined stereochemistry is a central challenge in the synthesis of many alkaloids and pharmaceutical agents. rsc.orgrsc.org The relative and absolute stereochemistry of the substituents at C2 and C6 significantly influences the biological activity of the molecule. rsc.org
Intramolecular Reductive Cyclization Strategies
Intramolecular reductive cyclization is a common and effective method for forming the piperidine ring. nih.gov This approach typically involves the cyclization of a linear precursor containing both the nitrogen atom and a suitable electrophilic or unsaturated carbon center. For instance, the reductive cyclization of 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines has been used to synthesize piperidine derivatives. acs.org Another strategy involves the iron-catalyzed reductive amination of ω-amino fatty acids, which proceeds through the formation and subsequent reduction of an imine intermediate. nih.gov Radical cyclization of α-aminoalkyl radicals onto unactivated double bonds also provides a route to polysubstituted piperidines. rsc.org
Palladium-Catalyzed Cyclizations and Aza-π-Allylpalladium Zwitterions
Palladium-catalyzed reactions have emerged as a versatile tool for the diastereoselective synthesis of 2,6-disubstituted piperidines. nih.govclockss.orgresearchgate.net Pd(II)-catalyzed cyclization of appropriately protected amino allylic alcohols can afford either cis- or trans-2,6-disubstituted piperidine backbones with high selectivity, depending on the protecting groups used. clockss.org This method has been successfully applied to the total synthesis of piperidine alkaloids like (+)-spectaline. clockss.org The stereoselectivity of these reactions is often directed by the substrate, with the catalyst playing a crucial role in facilitating the cyclization. clockss.orgacs.org
More recently, the use of in situ generated aza-π-allylpalladium zwitterions as nucleophilic triggers for enantioselective [4 + 2] cycloaddition with electron-deficient alkenes has been reported. rsc.org This method provides a novel and facile route to structurally diverse chiral piperidine derivatives with good yields and enantioselectivities. rsc.org
| Catalyst/Reagent | Reaction Type | Substrate | Key Feature |
| PdCl2 | Diastereoselective Cyclization | Unprotected primary amino alcohol | Favors cis-2,6-disubstitution |
| Pd(dba)2 | Cyclization | Protected amino alcohol | Ineffective in some cases |
| Pd(II) | Diastereoselective Cyclization | Protected amino allylic alcohols | Substrate-controlled stereoselectivity |
| Pd(0)/Chiral Ligand | Asymmetric [4+2] Cycloaddition | Methylene cyclic carbamates and electron-deficient alkenes | Generates aza-π-allylpalladium zwitterions |
Ring-Closing Metathesis and Cycloaddition Reactions
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic alkenes, including nitrogen-containing heterocycles. nih.govresearchgate.net This reaction, typically catalyzed by ruthenium complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). nih.govresearchgate.net The thermodynamic driving force of the reaction is the entropically favored release of ethylene gas. researchgate.net
For the synthesis of a precursor to this compound, a suitably substituted acyclic diene with the necessary stereocenters would be required. The subsequent RCM reaction would yield a dihydropyridine (B1217469) derivative, which could then be reduced to the target piperidine. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
| Grubbs' II Catalyst | N-protected diene | Dihydropyridine | ~85 | tandfonline.com |
| Hoveyda-Grubbs' II Catalyst | N-protected diene | Dihydropyridine | ~90 | nih.gov |
Cycloaddition reactions, particularly [4+2] and [3+2] cycloadditions, also offer a robust strategy for the construction of the piperidine ring with controlled stereochemistry. For instance, a Diels-Alder reaction between a substituted diene and an imine or its equivalent can provide a tetrahydropyridine intermediate with defined relative stereochemistry, which upon reduction yields the desired piperidine.
Stereoselective Michael Additions and Related Conjugate Chemistry
Stereoselective Michael additions are a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. In the context of piperidine synthesis, a key strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.
The synthesis of substituted piperidines can be achieved via a double Michael addition of a primary amine to a dienone, which can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often influenced by the geometry of the dienone and the reaction conditions.
| Nucleophile | Acceptor | Catalyst/Conditions | Diastereomeric Ratio (cis:trans) | Reference |
| Benzylamine | Substituted dienone | TFA (cat.) | 5.2:1 | nih.gov |
| Primary Amine | Diallylketone | - | - | nih.gov |
Reductions of Pyridones, Lactams, and Dihydropyridines
The reduction of appropriately substituted pyridones, lactams, and dihydropyridines is a common and effective method for accessing the piperidine core. The stereochemical outcome of the reduction is often dependent on the catalyst and reaction conditions.
For instance, the synthesis of cis-2,6-disubstituted piperidines can be achieved through the catalytic hydrogenation of a corresponding pyridine derivative. The reduction of a pyridine-2,6-dicarboxylic acid derivative can lead to the cis-piperidine diester with high stereoselectivity. nih.gov This intermediate can then be further manipulated to introduce the desired alkyl groups.
| Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| Pyridine-2,6-dicarboxylic acid methyl ester | H₂, Pd/C | cis-Piperidine-2,6-dicarboxylate | 91 | High cis | nih.gov |
| N-Boc-2-alkyl-tetrahydropyridine | NaBH₃CN | N-Boc-2-alkyl-piperidine | - | - | wikipedia.org |
The reduction of chiral bicyclic lactams, which can be prepared from the cyclodehydration of δ-oxo acids with a chiral amine, is another powerful strategy for the enantioselective synthesis of 2-substituted and 2,6-disubstituted piperidines. nih.gov
Organocatalytic and Metal-Catalyzed Asymmetric Approaches
In recent years, organocatalysis and metal-catalyzed asymmetric reactions have revolutionized the synthesis of chiral molecules. These methods offer direct and efficient routes to enantiomerically enriched piperidines.
A biomimetic approach using proline as an organocatalyst has been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. This method avoids the need for protecting groups and can provide the products in high enantiomeric excess.
Metal-catalyzed asymmetric reductive amination of ketones is a highly effective method for the synthesis of chiral primary amines. The direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using a chiral ruthenium catalyst provides access to the corresponding chiral amines with excellent enantioselectivity. This product can then be N-alkylated or further modified to yield the desired piperidine.
| Substrate | Catalyst | Amine Source | Enantiomeric Excess (ee %) | Reference |
| 2-Acetyl-6-methylpyridine | Ru(OAc)₂((S)-binap) | NH₄TFA | >99 | |
| Pelletierine precursor | Proline | - | up to 97 |
Chiral Auxiliary-Mediated Approaches to Piperidine Stereocenters
The use of chiral auxiliaries is a classical yet highly effective strategy for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
For the synthesis of this compound, a chiral auxiliary, such as a phenylethylamine derivative, can be incorporated to direct the stereoselective alkylation of a piperidine precursor. For example, alkylation of a chiral lactam derived from a substituted glutaric acid and a chiral amine can be used to set the stereocenters at the 2 and 6 positions.
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) | Reference |
| (S)-1-Phenylethylamine | Alkylation | >95 | nih.gov |
| Oxazolidinone | Michael Addition | >98 |
Enantioselective Reductive Aminations
Enantioselective reductive amination provides a direct and atom-economical route to chiral amines from prochiral ketones or aldehydes. This transformation can be catalyzed by chiral metal complexes or by enzymes (transaminases or reductive aminases).
The intramolecular reductive amination of a suitably functionalized amino ketone is a powerful strategy for the synthesis of cyclic amines, including piperidines. The stereochemistry of the newly formed chiral center is controlled by the chiral catalyst. This approach has been successfully applied to the synthesis of various piperidine alkaloids.
| Substrate | Catalyst | Reductant | Enantiomeric Excess (ee %) | Reference |
| Amino-ketone | Iridium complex with chiral ligand | H₂ | High | |
| 2-Acetyl-6-substituted pyridine | Chiral Ruthenium complex | H₂ | >99 |
Derivatization and Further Functionalization of the this compound Core
Once the this compound core has been synthesized, it can be further derivatized to produce a variety of analogues. The secondary amine of the piperidine ring is a key handle for functionalization.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents. For example, N-alkylation with an appropriate alkyl halide or reductive amination with an aldehyde can be used to introduce new groups. N-acylation with an acyl chloride or anhydride (B1165640) yields the corresponding amide.
Functionalization of the Alkyl Side Chains: The ethyl and methyl groups at the 2 and 6 positions are generally less reactive. However, under certain conditions, such as radical halogenation, it may be possible to introduce functionality onto these groups, although selectivity can be a challenge.
Ring Functionalization: Direct C-H functionalization of the piperidine ring is a more advanced strategy that can be used to introduce substituents at other positions on the ring. This often requires the use of directing groups and specialized catalysts.
The synthesis of solenopsin analogs, which are structurally related to this compound, often involves the modification of the alkyl side chain at the 2-position through methods like the Wittig reaction on a precursor aldehyde, followed by reduction. nih.gov
Regioselective Introduction of Additional Substituents and Stereogenic Centers
The ability to introduce additional substituents and stereogenic centers onto a pre-existing chiral 2,6-disubstituted piperidine ring in a regioselective and stereocontrolled manner is crucial for generating structural diversity and for the synthesis of complex natural products. Modern synthetic methods, particularly those involving C-H functionalization and directed metalation, have emerged as powerful tools for this purpose.
One prominent strategy involves the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. This methodology allows for the direct functionalization of the piperidine ring at various positions, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. For instance, the C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ can lead to the formation of 2-substituted analogs. In contrast, employing N-α-oxoarylacetyl-piperidines in conjunction with Rh₂(S-2-Cl-5-BrTPCP)₄ can direct the functionalization to the 4-position nih.govnih.gov. This catalytic control allows for the predictable introduction of substituents at positions that might be otherwise difficult to access.
Another powerful approach for the regioselective functionalization of piperidines relies on directed metalation. An amidine auxiliary can be used to direct a regioselective metalation at the 6-position of a 2-substituted dihydropyridine, enabling subsequent functionalization through electrophilic quench or cross-coupling reactions nih.gov. This method provides a reliable way to introduce a second substituent at the 6-position with high stereocontrol.
Furthermore, the synthesis of solenopsin analogs has been achieved by starting with 4-chloropyridine (B1293800) and alkyl magnesium halides to form a 2-alkyl-4-chloro tetrahydropyridine. This intermediate can then be further modified by lithiation and subsequent reactions to introduce additional substituents nih.gov. The deprotonation of substituted pyridines, such as 2,6-dimethylpyridine, with strong bases like n-butyllithium, followed by the addition of alkyl halides, is another effective method for creating substituted piperidine precursors researchgate.netnih.gov.
The following table summarizes selected methods for the regioselective introduction of substituents in piperidine derivatives:
| Starting Material | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
| N-Boc-piperidine | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | C2 | 2-Substituted Piperidine | nih.govnih.gov |
| N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄, Aryldiazoacetate | C4 | 4-Substituted Piperidine | nih.govnih.gov |
| 2-Substituted Pyridinium Salt with Amidine Auxiliary | 1. Grignard Reagent; 2. Metalation; 3. Electrophile | C6 | 2,6-Disubstituted Dihydropyridine | nih.gov |
| 4-Chloropyridine | 1. Alkyl Grignard Reagent; 2. Lithiation; 3. Electrophile | C4 and other positions | Substituted Tetrahydropyridine | nih.gov |
| 2,6-Dimethylpyridine | n-Butyllithium, Alkyl Bromide | Side chain of methyl group | Alkylated Pyridine | researchgate.netnih.gov |
Stereocontrolled Functional Group Interconversions
Stereocontrolled functional group interconversions are essential for elaborating the initial piperidine scaffold into more complex target molecules while maintaining the desired stereochemistry. These transformations can include reductions of double bonds, modifications of existing substituents, and the formation of new functional groups with high stereoselectivity.
A key functional group interconversion in the synthesis of 2,6-disubstituted piperidines is the stereoselective reduction of a Δ¹-piperideine intermediate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of Δ¹-piperideines can lead to either cis- or trans-2,6-disubstituted piperidines. The use of a Lewis acid can mediate a conformational change in the Δ¹-piperideine, influencing the stereochemical course of the reduction and allowing access to different diastereomers wikipedia.org.
The conversion of a ketone to an amine via reductive amination is another critical stereocontrolled functional group interconversion. In the synthesis of piperidines from 1,5-diketones, a stereoselective monoamination using ω-transaminases can generate an amino-ketone that spontaneously cyclizes to a Δ¹-piperideine. The subsequent reduction of this intermediate provides access to various stereoisomers of the 2,6-disubstituted piperidine wikipedia.org.
Furthermore, modifications of substituents on the piperidine ring can be performed with high stereocontrol. For example, a Wittig reaction on a 2'-formyl-6-methylpiperidine derivative can generate a 2'-alkenyl-substituted piperidine. This alkenyl group can then be hydrogenated to an alkyl group, providing a route to various solenopsin analogs with different side chains nih.gov. The reduction of an ester to an aldehyde, followed by a Wittig reaction and subsequent hydrogenation, is a sequence of functional group interconversions that has been successfully employed in the synthesis of complex piperidine alkaloids nih.gov.
The following table provides examples of stereocontrolled functional group interconversions in the synthesis of substituted piperidines:
| Starting Functional Group | Target Functional Group | Reagents and Conditions | Stereochemical Control | Reference |
| Δ¹-Piperideine | Piperidine | H₂, Pd/C or NaBH₃CN, Lewis Acid | Diastereoselective (cis or trans) | wikipedia.org |
| 1,5-Diketone | 2,6-Disubstituted Piperidine | ω-Transaminase, Reductant | Enantioselective and Diastereoselective | wikipedia.org |
| Formyl Group | Alkyl Group | 1. Wittig Reaction; 2. Hydrogenation | Stereochemistry at C2 and C6 is maintained | nih.gov |
| Ester | Aldehyde | DIBAL-H | - | nih.gov |
| Pyridine Ring | Piperidine Ring | H₂, Catalyst (e.g., Pd/C, Rhodium complex) | Diastereoselective | nih.govresearchgate.net |
Polyketide Synthase Pathways in Piperidine Alkaloid Biosynthesis
The biosynthesis of many piperidine alkaloids, including the structural framework related to this compound, is initiated by polyketide synthases (PKSs). researchgate.net These enzymes catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to construct a linear polyketide chain. researchgate.netnih.gov This process is fundamental to the formation of the carbon skeleton that will ultimately cyclize to form the piperidine ring.
In the well-studied biosynthesis of the piperidine alkaloid coniine in poison hemlock (Conium maculatum), a type III PKS is responsible for catalyzing the condensation of one butyryl-CoA molecule with two molecules of malonyl-CoA. researchgate.net This enzymatic reaction produces a triketide product that serves as a key intermediate in the pathway. researchgate.net The resulting polyketide chain then undergoes a series of modifications, including reduction, to form 5-keto-octanal. researchgate.net
While the specific PKS pathway leading directly to this compound is not as extensively characterized as that of coniine, the principles of polyketide synthesis provide a foundational model. The ethyl and methyl substituents on the piperidine ring of this target molecule suggest the incorporation of different starter and extender units during the PKS-mediated assembly. For instance, the ethyl group could originate from a propionyl-CoA starter unit, while the remainder of the carbon backbone would be constructed from malonyl-CoA extender units.
The diversity of piperidine alkaloid structures found in nature is a direct reflection of the versatility of PKSs and the various starter and extender units they can accommodate. nih.gov This enzymatic flexibility allows for the generation of a wide array of polyketide chains, which, after subsequent enzymatic modifications, give rise to the vast chemical space occupied by piperidine alkaloids.
| Enzyme Class | Function | Precursors | Product | Organism Example |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form a polyketide chain. | Acetyl-CoA, Malonyl-CoA, Butyryl-CoA, etc. | Linear Polyketide Chain | Conium maculatum (Poison Hemlock) |
| Polyketide Reductase (PKR) | Reduces the keto groups of the polyketide chain. | Polyketide Chain, NADPH | Reduced Polyketide | Conium maculatum (Poison Hemlock) |
Enzymatic Steps Governing Stereospecific Piperidine Ring Formation in Nature
The formation of the piperidine ring from the linear polyketide precursor is a critical step that often determines the stereochemistry of the final alkaloid. This process typically involves a transamination reaction to introduce the nitrogen atom, followed by a cyclization event. nih.govfrontiersin.org
In the biosynthesis of coniine, the nitrogen atom is incorporated via a transamination reaction catalyzed by an L-alanine-dependent aminotransferase. researchgate.net This enzyme transfers the amino group from L-alanine to the 5-keto-octanal intermediate, forming an imine. This imine then undergoes a spontaneous, non-enzymatic cyclization to yield γ-coniceine, the first piperidine alkaloid in the pathway. researchgate.net The final step in coniine biosynthesis is the NADPH-dependent reduction of γ-coniceine to (S)-coniine, a reaction catalyzed by γ-coniceine reductase. researchgate.net
The stereospecificity of the piperidine ring in compounds like this compound is the result of highly controlled enzymatic reactions. While non-enzymatic cyclizations can occur, the precise stereochemical outcome observed in many natural piperidine alkaloids points to the involvement of enzymes that guide the folding of the linear precursor and catalyze the ring closure in a stereoselective manner. nih.govacs.org
Enzymes such as imine reductases (IREDs) and ene-reductases (EREDs) play a crucial role in establishing the stereocenters of the piperidine ring. nih.govacs.org These enzymes can catalyze the stereoselective reduction of imines and enamines, respectively, which are common intermediates in piperidine alkaloid biosynthesis. nih.govacs.org For example, different classes of IREDs can produce either the (R) or (S) enantiomer of a piperidine, depending on the specific enzyme and substrate. acs.org This enzymatic control is essential for the production of a single, biologically active stereoisomer of the alkaloid.
| Enzyme | Reaction Type | Function in Piperidine Biosynthesis | Stereochemical Control |
| Aminotransferase | Transamination | Introduces the nitrogen atom into the carbon backbone. | Can influence the initial stereochemistry of the amine. |
| Imine Reductase (IRED) | Reduction | Reduces the C=N double bond of an imine intermediate to form the piperidine ring. | Highly stereoselective, determining the configuration of the nitrogen-bearing carbon. |
| Ene-Reductase (ERED) | Reduction | Reduces a C=C double bond within the piperidine ring precursor. | Establishes the stereochemistry of the carbons involved in the double bond. |
| γ-Coniceine Reductase | Reduction | Catalyzes the final reduction step in coniine biosynthesis. | Produces the specific (S)-enantiomer of coniine. |
Post-Cyclization Modifications and Alkylation Processes in Natural Product Biosynthesis
Following the formation of the core piperidine ring, a variety of post-cyclization modifications can occur to further diversify the alkaloid structures. These modifications can include hydroxylations, epoxidations, and, importantly, alkylations. thieme-connect.deresearchgate.net
The ethyl and methyl groups present in this compound are installed through alkylation reactions. While the specific enzymes responsible for the alkylation of the piperidine ring in the biosynthesis of this particular compound are not fully elucidated, the general mechanisms of biological alkylation are well understood.
In many biosynthetic pathways, methyl groups are transferred from S-adenosyl methionine (SAM), a universal methyl donor, by methyltransferase enzymes. researchgate.netnih.gov Similarly, ethyl groups can be installed through the action of specific ethyltransferases, although these are less common than methyltransferases. Alternatively, the alkyl groups could be incorporated earlier in the pathway, during the polyketide synthesis stage, by the selection of specific starter and extender units.
The regioselectivity and stereoselectivity of these alkylation reactions are tightly controlled by the respective enzymes, ensuring that the alkyl groups are attached at the correct positions and with the correct stereochemistry. For this compound, this means that an ethyl group is specifically added at the C2 position with an (R) configuration, and a methyl group is added at the C6 position with an (S) configuration.
The study of these post-cyclization and alkylation enzymes is an active area of research, as they represent powerful tools for the chemoenzymatic synthesis of novel and structurally complex piperidine alkaloids with potentially valuable pharmacological properties. nih.govodu.edu
| Modification Type | Enzyme Class | Function | Example Precursor | Example Product |
| Methylation | Methyltransferase | Transfers a methyl group, typically from SAM. | 2-methylpiperidine | 2,6-dimethylpiperidine |
| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces a hydroxyl group. | 2-methylpiperidine | Hydroxylated 2-methylpiperidine |
| Alkylation | Alkyltransferase | Adds an alkyl group to the piperidine ring. | Piperidine | 2-ethylpiperidine |
2r,6s 2 Ethyl 6 Methylpiperidine As a Chiral Building Block and Privileged Scaffold in Advanced Chemical Synthesis
Application in the Enantioselective Synthesis of Complex Natural Products and Synthetic Analogs
Chiral piperidine (B6355638) derivatives are integral components of numerous biologically active natural products, including alkaloids. The synthesis of such complex molecules often relies on the use of pre-fabricated chiral building blocks to control the stereochemistry of the final product. 2,6-disubstituted piperidines, in particular, can serve as key intermediates in the construction of intricate molecular architectures.
While the specific use of (2R,6S)-2-ethyl-6-methylpiperidine as a starting material or key intermediate in the total synthesis of complex natural products is not prominently reported in the current body of scientific literature, the general strategy of employing chiral piperidines is well-established. For instance, the syntheses of various alkaloids have been achieved using related chiral piperidine synthons. These synthetic routes underscore the potential value that a stereochemically defined building block like this compound could offer in streamlining the synthesis of novel and known natural products.
Table 1: Representative Examples of Natural Products Containing a Substituted Piperidine Ring
| Natural Product | Structural Feature | Biological Activity |
| Solenopsin (B1210030) A | 2,6-Disubstituted piperidine | Necrotoxic, hemolytic, and antibiotic |
| Hippodamine | Azaphenalene core with a 2,4,6-chiral piperidine | Component of ladybug defense alkaloids |
| Microcosamine A | Polyhydroxylated piperidine alkaloid | Not fully characterized |
This table presents examples of natural products with piperidine scaffolds to illustrate the importance of this structural motif. The synthesis of these specific compounds has not been reported to directly involve this compound.
Utilization in the Construction of Advanced Heterocyclic Systems
The piperidine ring is a privileged scaffold in medicinal chemistry and materials science. The construction of advanced heterocyclic systems often involves the strategic incorporation of substituted piperidines to modulate the physicochemical and biological properties of the target molecule. Chiral piperidines, such as this compound, can introduce three-dimensionality, which is increasingly recognized as a crucial factor in drug design for enhancing target affinity and selectivity.
Design Principles for Chiral Piperidine-Based Ligands and Scaffolds
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. C2-symmetric and non-symmetric chiral ligands derived from piperidine scaffolds have been successfully employed in a variety of metal-catalyzed reactions. The design of these ligands often focuses on the predictable steric and electronic environment they create around the metal center.
Key design principles for chiral piperidine-based ligands include:
Stereochemical Control: The fixed stereochemistry of the substituents on the piperidine ring dictates the chiral environment of the catalytic pocket.
Conformational Rigidity: The introduction of bridged or fused ring systems can lock the piperidine ring into a specific conformation, which can enhance enantioselectivity.
Modularity: The ability to easily modify the substituents on the piperidine ring or the coordinating atoms allows for the fine-tuning of the ligand's properties for a specific catalytic transformation.
While there is a wealth of information on the design of chiral ligands, specific research detailing the design and application of ligands derived from this compound is sparse. The non-symmetric nature of this particular piperidine (with ethyl and methyl substituents) makes it an interesting candidate for the development of non-C2-symmetric ligands, which have shown great promise in various asymmetric reactions.
Table 2: General Classes of Chiral Ligands and Their Potential Relation to Piperidine Scaffolds
| Ligand Class | Coordinating Atoms | Potential for Piperidine Backbone |
| Chiral Diphosphines | P, P | Yes, with phosphine (B1218219) groups attached to the piperidine scaffold. |
| Chiral Amino Alcohols | N, O | Yes, the piperidine nitrogen and a hydroxyl-containing substituent. |
| Chiral Diamines | N, N | Yes, the piperidine nitrogen and an additional nitrogen-containing substituent. |
| P,N-Ligands | P, N | Yes, a phosphine group and the piperidine nitrogen as coordinating atoms. |
This table illustrates the general principles of chiral ligand design and how a piperidine scaffold could be incorporated. It does not represent ligands specifically synthesized from this compound based on available literature.
Molecular Interactions and Recognition Mechanisms of 2r,6s 2 Ethyl 6 Methylpiperidine and Its Derivatives
Investigation of Molecular Recognition at Specific Biological Targets
The biological activity of 2,6-disubstituted piperidines is intrinsically linked to their ability to recognize and bind to specific molecular targets, such as receptors and enzymes. The venom alkaloids from fire ants, for instance, exhibit insecticidal and antimicrobial properties. nih.govresearchgate.net In medicinal chemistry, the piperidine (B6355638) ring is a privileged structure found in many pharmaceuticals, where it interacts with targets like G-protein-coupled receptors (GPCRs) and transporters. unipd.itnih.gov
The three-dimensional arrangement of a ligand within the binding site of a receptor is fundamental to its activity. For (2R,6S)-2-ethyl-6-methylpiperidine, the piperidine ring is expected to adopt a stable chair conformation. In this conformation, the cis relationship between the C2-methyl and C6-ethyl groups forces them to occupy pseudo-equatorial positions to minimize steric strain. This specific orientation dictates the molecule's shape and how it presents its functional groups for interaction.
Key stereoselective interactions that govern the binding of such ligands include:
Hydrophobic Interactions: The alkyl substituents (methyl and ethyl groups) engage with hydrophobic pockets within the receptor binding site. The size, shape, and length of these alkyl chains are critical determinants of binding affinity.
Hydrogen Bonding: The secondary amine (-NH-) in the piperidine ring can act as both a hydrogen bond donor and acceptor, forming crucial connections with polar residues (e.g., aspartate, serine, threonine) in the binding pocket.
In studies of analogous N-aryl piperazines, the stereochemical outcome of cyclization reactions was dictated by the need to avoid steric clashes, leading to a cis configuration where a substituent adopts a pseudo-equatorial orientation. nih.gov This principle underscores the importance of the cis arrangement in this compound for achieving a stable and favorable binding pose.
The interaction between a ligand and a receptor is a dynamic process. The affinity of a ligand is modulated by how well its stereochemistry complements the receptor's binding site. Studies on piperidine-based ligands for adrenergic and histamine (B1213489) receptors show that even minor structural or stereochemical changes can drastically alter binding affinity and selectivity. nih.govnih.gov
For example, a comparison of piperidine and piperazine (B1678402) cores in a series of histamine H3 receptor (H3R) ligands revealed that the piperidine moiety was a critical structural element for achieving high affinity at the sigma-1 receptor (σ1R). nih.gov Replacing piperidine with piperazine in one instance caused a nearly 500-fold drop in σ1R affinity, demonstrating the profound impact of the heterocyclic core on molecular recognition. nih.gov The affinity of these compounds is often measured by their inhibition constant (Kᵢ), with lower values indicating higher affinity.
The table below illustrates how ligand structure can modulate receptor affinity in a series of piperidine-dione derivatives targeting α₁-adrenoceptor subtypes.
| Compound | Linker Length (n) | α₁ₐ-AR pKᵢ | α₁ₑ-AR pKᵢ | α₁D-AR pKᵢ |
| 33 | 3 | 8.29 | 7.62 | 7.74 |
| 34 | 4 | 8.74 | 7.72 | 7.73 |
| 35 | 5 | 8.16 | 7.42 | 7.40 |
| Data adapted from studies on 4-phenylpiperidine-2,6-diones. A higher pKᵢ value indicates stronger binding affinity. nih.gov |
This data shows that a butyl (n=4) linker chain results in the highest affinity for the α₁ₐ-AR subtype, highlighting the sensitivity of the receptor to subtle changes in ligand structure. nih.gov
Computational Approaches to Understanding Molecular Interactions
Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations are used to model the movement of a ligand and its target receptor over time, revealing the stability of binding poses and the nature of their dynamic interactions. researchgate.net For a compound like this compound, an MD simulation would involve placing the docked ligand into a hydrated lipid bilayer model of its receptor. The simulation would track the atomic motions, hydrogen bond lifetimes, and conformational changes of both the ligand and the protein.
This technique can identify:
The stability of the initial binding pose.
Key amino acid residues that form lasting interactions.
The role of water molecules in mediating ligand-receptor contacts.
Conformational changes in the receptor induced by ligand binding.
While specific MD studies on this compound are not prominent, research on other piperidine derivatives demonstrates the utility of this method for validating docking results and understanding the dynamic behavior of the ligand-receptor complex. nih.govresearchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of a molecule, including its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). researchgate.net
For this compound, DFT calculations can:
Determine the most stable chair conformation and the precise bond angles and lengths.
Calculate the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom's lone pair is a key nucleophilic site.
Predict the molecule's reactivity and the sites most likely to engage in electrostatic or hydrogen-bonding interactions.
The molecular electrostatic potential (MEP) map generated from these calculations provides a visual guide to the molecule's interactive properties, which is invaluable for understanding its recognition by a biological target.
Advanced Structure-Activity Relationship (SAR) Studies Focusing on Stereochemistry and Substituent Effects
Structure-Activity Relationship (SAR) studies systematically modify a lead compound's structure to determine which parts are essential for its biological activity. For 2,6-disubstituted piperidines, SAR focuses on stereochemistry and the nature of the alkyl or aryl substituents.
The key findings from SAR studies on this class of compounds are:
Stereochemistry is Paramount: The cis isomer is often significantly more active than the trans isomer. This is because the cis configuration provides a specific three-dimensional shape that is complementary to the receptor's binding site.
Alkyl Chain Length: In fire ant solenopsin (B1210030) alkaloids, the length of the alkyl chain at C6 dramatically influences insecticidal and necrotic activity. This suggests the receptor has a hydrophobic pocket of a specific size.
Functional Groups: The introduction of other functional groups (e.g., hydroxyl, carbonyl) onto the piperidine ring or the alkyl side chains can introduce new interaction points (like hydrogen bonds) and significantly modulate biological activity and pharmacological properties.
The table below presents a hypothetical SAR for a series of 2,6-disubstituted piperidines based on general principles observed in venom alkaloids.
| R¹ Substituent (at C2) | R² Substituent (at C6) | Stereochemistry | Relative Biological Activity |
| Methyl | Ethyl | cis (2R,6S) | Baseline |
| Methyl | Ethyl | trans (2R,6R) | Significantly Lower |
| Methyl | Propyl | cis | May Increase/Decrease |
| Methyl | Undecyl | cis | High (as in Solenopsin) |
| Ethyl | Ethyl | cis | Different from Baseline |
This illustrative table emphasizes that both the stereochemical arrangement and the nature of the substituents at the C2 and C6 positions are critical variables that must be optimized to achieve high affinity and selectivity for a given biological target.
Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For complex structures like substituted piperidines, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques is indispensable.
2D NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping the connectivity and spatial proximity of atoms within the (2R,6S)-2-ethyl-6-methylpiperidine molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. It is instrumental in identifying the spin systems of the ethyl and methyl groups and the protons along the piperidine (B6355638) ring, confirming their connectivity. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. researchgate.netyoutube.com This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of which protons are attached to which carbons in the piperidine ring and its substituents.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the protons of the ethyl and methyl groups and the carbons of the piperidine ring can definitively establish their points of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netmdpi.com This is invaluable for determining the relative stereochemistry of the substituents. In the case of this compound, NOESY can reveal the spatial relationship between the ethyl and methyl groups, indicating whether they are on the same side (cis) or opposite sides (trans) of the piperidine ring. The observation of NOE cross-peaks between the axial protons at C2 and C6 would provide strong evidence for a cis-relationship between the ethyl and methyl groups. clockss.org
Table 1: Application of 2D NMR Techniques for this compound
| 2D NMR Technique | Information Provided | Relevance for this compound |
| COSY | ¹H-¹H scalar coupling correlations | Confirms the proton connectivity within the ethyl group, the methyl group, and the piperidine ring. |
| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons for the piperidine ring and substituents. |
| HMBC | Long-range ¹H-¹³C correlations | Establishes the connection of the ethyl and methyl groups to the C2 and C6 positions of the piperidine ring. |
| NOESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry (cis or trans) of the ethyl and methyl groups by observing spatial proximities. |
While 2D NMR can establish the relative stereochemistry, determining the enantiomeric purity of a chiral compound like this compound requires specialized NMR techniques. Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. libretexts.orgyoutube.com
Chiral NMR Shift Reagents , often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are used to differentiate between enantiomers. fiveable.mechemistnotes.com These reagents form diastereomeric complexes with the chiral analyte. chemistnotes.com These newly formed complexes are no longer mirror images and will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. libretexts.orgchemistnotes.com The interaction with the paramagnetic metal center of the shift reagent also induces significant shifts in the proton resonances, which can simplify complex spectra. libretexts.orgfiveable.mechemistnotes.com
Anisotropic effects can also be exploited. By using a chiral solvent or a chiral derivatizing agent to create a diastereomeric mixture, the different spatial orientations of the enantiomers within the chiral environment can lead to observable differences in their NMR spectra. youtube.comnih.gov
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov
Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The piperidine ring can undergo characteristic fragmentation, and the nature and position of the substituents will influence the resulting fragment ions. The analysis of these fragments can help to confirm the presence of the ethyl and methyl groups and their positions on the piperidine ring. For instance, the fragmentation of 2,2,6,6-tetramethylpiperidine (B32323) shows a characteristic loss of a methyl group. nist.gov A similar analysis of this compound would be expected to show losses corresponding to the ethyl and methyl substituents.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Absolute Configuration Determination
Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light. mdpi.comscilit.comnih.govnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scilit.comnih.govnih.gov The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the absolute stereochemistry of the molecule.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. scilit.comnih.govnih.govrsc.org The resulting CD spectrum provides information about the stereochemistry of the chromophores and their environment within the molecule. For a molecule like this compound, the nitrogen atom and any associated chromophores will contribute to the CD spectrum. The sign of the Cotton effect in the CD spectrum can be used to assign the absolute configuration by applying empirical rules, such as the octant rule for azides, or by comparison with the spectra of compounds with known absolute configurations. mdpi.comrsc.org The chiroptical properties of various substituted piperidines have been studied to establish relationships between their stereochemistry and their ORD/CD spectra. scilit.comrsc.org
X-ray Crystallography for Definitive Solid-State Structural and Absolute Configuration Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of all stereocenters. mdpi.comnih.gov If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of its solid-state conformation and absolute stereochemistry. The resulting electron density map reveals the precise position of each atom in the crystal lattice. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration without the need for a reference compound of known stereochemistry. mdpi.com This technique has been successfully applied to determine the structure of various complex piperidine alkaloids. nih.gov
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (2R,6S)-2-ethyl-6-methylpiperidine?
- Methodological Answer : The enantioselective synthesis of this chiral piperidine derivative can be achieved via nucleophilic addition and cyclization strategies. For example, phenylglycinol-derived bicyclic lactams have been used as chiral templates to generate stereospecific piperidines. Key steps include:
- TFA-mediated cyclization to form the piperidine ring under controlled acidic conditions.
- Column chromatography for separation of enantiomers, ensuring high enantiomeric excess (e.g., >95% ee) .
- Reaction Conditions :
| Step | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Cyclization | TFA | 0–25°C | 70–85% |
| Purification | Silica gel column | — | — |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Chiral HPLC coupled with polarimetry is critical for verifying enantiomeric purity. Additionally, 1H-NMR and 13C-NMR analysis can resolve diastereotopic protons and carbons, particularly for substituents on the piperidine ring. For example, coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) and NOE correlations provide stereochemical evidence. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in sparfloxacin derivatives with similar chiral piperazine-piperidine motifs .
Q. What analytical techniques are recommended for characterizing purity and stability of this compound?
- Methodological Answer :
- Mass Spectrometry (HRMS) : To confirm molecular formula and detect impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for related piperidines).
- Karl Fischer Titration : Quantify water content in hygroscopic samples.
- Chiral Derivatization : Use Marfey’s reagent or Mosher esters to resolve enantiomers in polar solvents .
Advanced Research Questions
Q. How can discrepancies in enantiomeric excess (ee) be resolved during scale-up synthesis?
- Methodological Answer : Contradictions in ee values often arise from kinetic vs. thermodynamic control during cyclization. To mitigate:
- Optimize reaction time and temperature (e.g., lower temps favor kinetic products).
- Use chiral additives (e.g., (-)-sparteine) to stabilize transition states.
- Monitor intermediates via in-situ IR spectroscopy to track stereochemical drift.
For example, a 5°C increase in TFA-mediated cyclization reduced ee from 92% to 78% in analogous piperidines .
Q. What strategies are effective for analyzing intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals non-covalent interactions critical for biological activity:
- Hydrogen bonding : O–H⋯O and N–H⋯O bonds stabilize crystal packing (e.g., bond lengths ~2.8–3.0 Å).
- π-π stacking : Observed in sparfloxacin derivatives with planar aromatic systems (deviation <0.06 Å from ideal planes) .
- Table: Key Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P1 (chiral) |
| R-factor | 0.039 |
| Average C–C bond length | 1.522 Å |
Q. How does the chiral configuration of this compound influence its biological activity?
- Methodological Answer : The axial ethyl and methyl groups create steric and electronic asymmetry, affecting receptor binding. For example:
Q. What are the challenges in reconciling computational vs. experimental data for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in logP or pKa often stem from solvent effects or protonation state assumptions. Solutions include:
- MD Simulations : Explicit solvent models (e.g., TIP3P water) for solvation free energy calculations.
- Ionization Correction : Use potentiometric titration to validate predicted pKa values (e.g., experimental pKa = 8.2 vs. computed 7.9) .
Data Contradiction and Resolution
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from polymorphism or hydration states. Strategies:
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and hydrate formation.
- Co-solvent Screening : Use ethanol/water mixtures (e.g., 30% ethanol increases solubility 10-fold for related piperidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
